molecular formula C18H17N3OS B7019658 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7019658
M. Wt: 323.4 g/mol
InChI Key: VDVHUWMKIBTARP-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-22-16-9-5-8-13-14(16)10-11-15(13)19-18-20-17(21-23-18)12-6-3-2-4-7-12/h2-9,15H,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHUWMKIBTARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2NC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through the cyclization of appropriate precursors containing sulfur and nitrogen atoms, often under reflux conditions with suitable catalysts.

    Coupling Reactions: The final step involves coupling the indene moiety with the thiadiazole ring, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiadiazoles.

Scientific Research Applications

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine: Unique due to its specific substitution pattern and combination of functional groups.

    Other Thiadiazoles: Compounds with similar thiadiazole rings but different substituents, such as N-(4-methoxyphenyl)-3-phenyl-1,2,4-thiadiazol-5-amine.

Uniqueness

This compound is unique due to its combination of a methoxy group, an indene moiety, and a phenyl group, which confer distinct chemical and biological properties compared to other thiadiazoles.

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